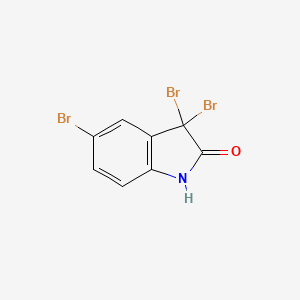
3,3,5-tribromo-indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5-tribromo-indolin-2-one is a halogenated derivative of oxindole, a compound that features an indole ring system with a ketone group at the 2-position. The presence of three bromine atoms at the 3, 3, and 5 positions significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-tribromo-indolin-2-one typically involves the bromination of oxindole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must be optimized for yield and purity, often requiring precise control of reaction parameters such as temperature, concentration, and reaction time.
化学反応の分析
Types of Reactions
3,3,5-tribromo-indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium methoxide in methanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
3,3,5-tribromo-indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3,5-tribromo-indolin-2-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate biological pathways, leading to its observed effects in antiviral and anticancer activities .
類似化合物との比較
Similar Compounds
3-Bromooxindole: A single bromine atom at the 3-position.
5-Bromooxindole: A single bromine atom at the 5-position.
3,5-Dibromooxindole: Two bromine atoms at the 3 and 5 positions.
Uniqueness
3,3,5-tribromo-indolin-2-one is unique due to the presence of three bromine atoms, which significantly enhances its reactivity and potential biological activities compared to its mono- and dibrominated counterparts .
特性
分子式 |
C8H4Br3NO |
|---|---|
分子量 |
369.83 g/mol |
IUPAC名 |
3,3,5-tribromo-1H-indol-2-one |
InChI |
InChI=1S/C8H4Br3NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
InChIキー |
GYEQXGUOBJKTSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















